Home > Products > Screening Compounds P26024 > (3R)-3-(4-bromophenyl)piperidine
(3R)-3-(4-bromophenyl)piperidine - 1336754-69-8

(3R)-3-(4-bromophenyl)piperidine

Catalog Number: EVT-3077475
CAS Number: 1336754-69-8
Molecular Formula: C11H14BrN
Molecular Weight: 240.144
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Enantioselective Synthesis: This approach utilizes chiral starting materials or catalysts to control the stereochemistry at the 3-position of the piperidine ring. []
  • Resolution of Racemic Mixtures: Racemic mixtures of 3-(4-bromophenyl)piperidine can be separated into their individual enantiomers using techniques like chiral resolution agents or chromatography. []
Chemical Reactions Analysis
  • N-Alkylation/Acylation: The piperidine nitrogen can react with alkylating or acylating agents to form N-substituted derivatives. This modification is common in synthesizing pharmaceuticals and agrochemicals. []
  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom enables palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents onto the phenyl ring, significantly expanding the compound's synthetic utility. []
Applications
  • Opioid Receptor Ligands: Several studies highlight its use in developing opioid receptor antagonists, particularly kappa opioid receptor antagonists. These antagonists have potential applications in treating various conditions, including drug addiction, mood disorders, and pain. [, , , , ]
  • CCR5 Receptor Antagonists: The compound serves as an intermediate in synthesizing CCR5 receptor antagonists, which have shown promise as potential anti-HIV agents. [, ]
  • Other Biologically Active Molecules: The synthetic versatility of (3R)-3-(4-bromophenyl)piperidine makes it a valuable building block for various other biologically active compounds, such as aggrecanase inhibitors for osteoarthritis, [] and potentially other targets.

5-Bromo-3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione

  • Compound Description: This compound is a piperidine derivative containing a 4-bromophenyl group at the 3-position of the piperidine ring. The research paper focuses on the enantiomeric resolution and simulation studies of its four stereoisomers using chiral chromatography. []
  • Relevance: This compound shares the core piperidine ring structure and a 4-bromophenyl substituent with the target compound, (3R)-3-(4-bromophenyl)piperidine. The paper explores the separation and analysis of stereoisomers, highlighting the importance of stereochemistry in piperidine derivatives. []

3-(1-{[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole Hemihydrate

  • Compound Description: This compound is a complex molecule containing a piperidine ring substituted with a 4-bromophenyl-1H-1,2,3-triazol-4-ylmethyl group. The research primarily focuses on its crystal structure and the intermolecular interactions within the crystal lattice, as determined by X-ray diffraction analysis. []
  • Relevance: Although structurally more complex, this compound shares the common element of a 4-bromophenyl group linked to a piperidine ring with (3R)-3-(4-bromophenyl)piperidine. [] This highlights the recurrence of this structural motif in various chemical contexts.

Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate

  • Compound Description: This compound, specifically its four individual stereoisomers, serves as a crucial intermediate in the synthesis of S1P1 receptor agonists. The paper details a scalable synthesis and isolation method for each stereoisomer in high enantiomeric and diastereomeric purity. []
  • Relevance: While not a piperidine, this compound features a 4-bromophenyl substituent directly attached to a cyclic system, similar to (3R)-3-(4-bromophenyl)piperidine. This connection emphasizes the significance of 4-bromophenyl groups as substituents in medicinal chemistry, particularly in the development of S1P1 receptor agonists. []

(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

  • Compound Description: JDTic is identified as a potent and selective kappa-opioid receptor antagonist. The paper investigates its structure-activity relationships, highlighting the crucial role of specific stereochemistry and functional groups for its activity. []
  • Relevance: While structurally distinct from (3R)-3-(4-bromophenyl)piperidine, JDTic shares the commonality of a substituted piperidine ring, underscoring the importance of the piperidine moiety in pharmaceutical research, particularly in the context of opioid receptor activity. [] Many of the papers focus on the development and characterization of opioid receptor antagonists based on substituted piperidine structures.

Additional Compounds: Several other papers discuss various derivatives of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine as opioid receptor ligands. [, , , , , , , , , , ] These compounds often feature complex N-substituents and various aromatic or heteroaromatic groups, highlighting the diverse structural modifications possible within this class of compounds. While these compounds may not be directly comparable to (3R)-3-(4-bromophenyl)piperidine, they illustrate the broad interest and research surrounding substituted piperidines in medicinal chemistry, particularly in the context of opioid receptor modulation.

Properties

CAS Number

1336754-69-8

Product Name

(3R)-3-(4-bromophenyl)piperidine

IUPAC Name

(3R)-3-(4-bromophenyl)piperidine

Molecular Formula

C11H14BrN

Molecular Weight

240.144

InChI

InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1

InChI Key

SZTZMTODFHPUHI-JTQLQIEISA-N

SMILES

C1CC(CNC1)C2=CC=C(C=C2)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.